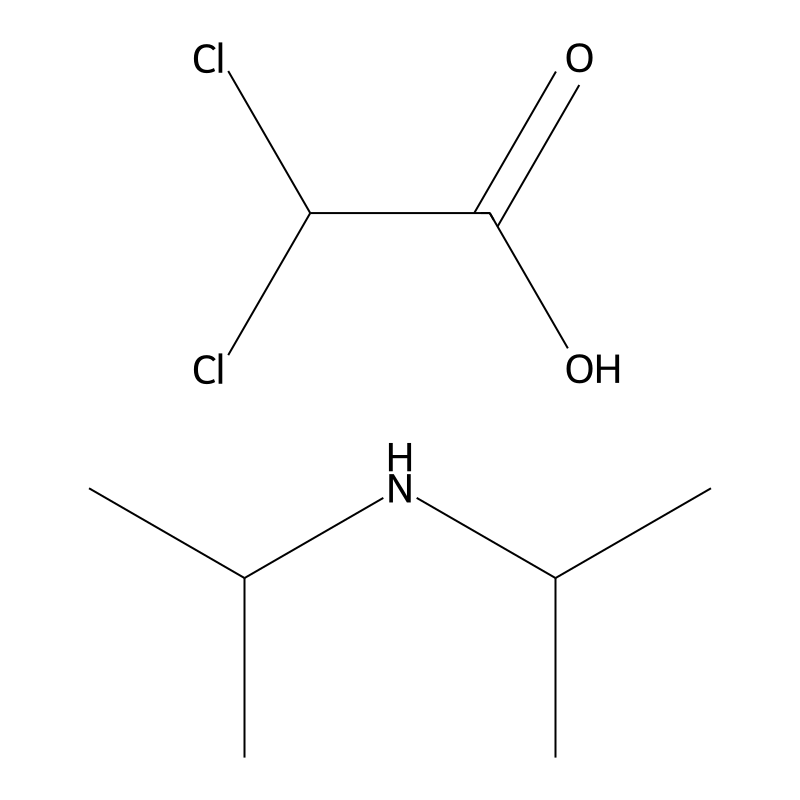

Diisopropylammonium dichloroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst and Ligand in Organic Chemistry

DIPA functions as a catalyst and ligand in various organic reactions. These reactions include olefin addition, carbonylation reactions, and asymmetric catalytic reactions Source: MedChemExpress: . As a catalyst, DIPA accelerates the rate of these reactions without being consumed itself. As a ligand, it forms a temporary bond with a reactant molecule, altering its electronic properties and facilitating the reaction.

Potential Therapeutic Agent

The most studied research application of DIPA lies in its potential therapeutic effects. DIPA breaks down into dichloroacetate (DCA) once inside the body. DCA acts by inhibiting pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that regulates the entry of pyruvate into the mitochondria, the cell's energy powerhouse. By inhibiting PDK, DCA increases the flow of pyruvate into the mitochondria, promoting cellular respiration and reducing reliance on aerobic glycolysis (the Warburg effect) observed in many diseases.

- Cancer: DCA's ability to target the Warburg effect makes it a potential candidate for cancer treatment. Studies suggest it may induce apoptosis (programmed cell death) in cancer cells while having less impact on healthy cells .

- Mitochondrial Diseases: Mutations in genes responsible for mitochondrial function can lead to various disorders. DCA's ability to enhance mitochondrial activity makes it a potential therapeutic option for these conditions .

- Other Applications: Research is ongoing to explore DIPA's potential benefits in various other conditions, including lactic acidosis, heart failure, and pulmonary hypertension. However, more research is needed to determine its efficacy and safety in these areas.

Diisopropylammonium dichloroacetate is an organic compound with the molecular formula C₆H₁₄Cl₂N₁O₂. It is a zwitterionic molecule, meaning it carries both positive and negative charges within its structure. This compound is primarily recognized for its role as a catalyst and ligand in various organic reactions, such as olefin addition and carbonylation reactions. Its ability to facilitate these chemical processes without being consumed makes it valuable in synthetic organic chemistry .

The mechanism of action for DIPA in biological systems is still under investigation []. Research suggests it might influence cellular metabolism through its interaction with pyruvate dehydrogenase (PDH), an enzyme crucial for energy production []. However, further studies are needed to fully understand its biological effects.

- Toxicity: DIPA exhibits moderate oral toxicity in mice, with an LD50 (lethal dose for 50% of test subjects) of 1700 mg/kg.

- Other hazards: Information on flammability, reactivity, and other safety concerns is limited.

The biological activity of diisopropylammonium dichloroacetate is largely attributed to its metabolite, dichloroacetate. This metabolite has garnered attention for its potential therapeutic applications, particularly in cancer treatment. Dichloroacetate inhibits pyruvate dehydrogenase kinase, which regulates the entry of pyruvate into mitochondria, thereby promoting aerobic metabolism over the Warburg effect commonly seen in cancer cells. This shift enhances cellular respiration and has been studied for its effects on various cancers, including glioblastoma and metabolic disorders .

The synthesis of diisopropylammonium dichloroacetate typically involves the reaction of diisopropylamine with dichloroacetic acid or its derivatives. While specific detailed procedures are not extensively documented in the literature, the general approach includes mixing the amine with the acid under controlled conditions to ensure proper formation of the zwitterionic structure. The resulting compound can be purified through crystallization or other standard organic purification techniques .

Diisopropylammonium dichloroacetate has diverse applications across various fields:

- Catalysis: It is used as a catalyst in organic synthesis, facilitating reactions such as carbonylation and olefin addition.

- Biological Research: Its ability to influence metabolic pathways makes it a subject of interest in studies related to cancer therapy and metabolic disorders.

- Pharmaceutical Development: The compound's properties are explored for potential therapeutic effects against conditions like lactic acidosis and certain types of cancer .

Research into the interactions of diisopropylammonium dichloroacetate focuses on its mechanism of action within biological systems. Studies indicate that it may enhance mitochondrial function by promoting pyruvate dehydrogenase activity through inhibition of pyruvate dehydrogenase kinase. This interaction is crucial for understanding how the compound can alter metabolic pathways and potentially improve outcomes in diseases characterized by altered cellular metabolism .

Diisopropylammonium dichloroacetate shares structural and functional similarities with several other compounds within the class of dichloroacetates and related amines.

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Dichloroacetic Acid | CHCl₂COOH | Strong organic acid; used in various chemical syntheses; precursor to dichloroacetates. |

| Sodium Dichloroacetate | NaC₂HCl₂O₂ | Water-soluble salt form; used in biochemistry as a buffer agent. |

| Trichloroacetic Acid | CCl₃COOH | More potent alkylating agent; used for chemical peeling in dermatology. |

| Diethylaminoethyl Dichloroacetate | C₈H₁₄Cl₂N₂O₂ | Exhibits similar catalytic properties but varies in biological activity due to different amine structure. |

Diisopropylammonium dichloroacetate's uniqueness lies in its zwitterionic nature, which influences its solubility and reactivity compared to other compounds listed above. Its specific interaction with metabolic pathways also differentiates it from more conventional alkylating agents like trichloroacetic acid .

Diisopropylammonium dichloroacetate (DIPA) emerged as a compound of interest in the mid-20th century. Initially synthesized in the 1950s, it gained attention as a component of pangamic acid, a substance erroneously marketed as "vitamin B15" by Ernst T. Krebs Sr. and Jr.. Early claims positioned pangamic acid as a universal nutrient, though subsequent analyses revealed DIPA’s synthetic nature and absence in natural biological systems.

By 1970, researchers identified dichloroacetate (DCA) as the metabolically active moiety of DIPA, shifting scientific focus toward DCA salts. This discovery catalyzed studies on DIPA’s role in modulating glucose and lipid metabolism, particularly in diabetic models. The compound’s synthetic origin and lack of nutritional value led regulatory bodies like the U.S. FDA to classify it as an unapproved food additive by 1978.

Historical Applications in Chemical Research

DIPA has been instrumental in diverse research domains:

These applications underscored DIPA’s utility as a tool for probing mitochondrial dysfunction and lipid metabolism pathways.

Evolution of Synthetic Approaches

Early synthesis methods for DIPA involved direct neutralization of dichloroacetic acid with diisopropylamine. A 2011 patent (CN102276442A) advanced this process by introducing a two-step esterification-hydrolysis sequence:

- Esterification:

$$ \text{2,2'-Dichloroacetyl chloride} + \text{9-Fluorenylmethanol} \xrightarrow{\text{Toluene, 110°C}} \text{Fluorenylmethyl dichloroacetate} $$ . - Hydrolysis:

$$ \text{Fluorenylmethyl dichloroacetate} + \text{NaOH} \rightarrow \text{Dichloroacetate Salt} $$ .

This method achieved >99.5% purity via recrystallization in methanol-dichloromethane mixtures, marking a significant improvement over earlier low-yield approaches.

Taxonomic Classification in Chemical Literature

DIPA’s classification reflects its structural and functional properties:

Its classification as a carboxylic acid derivative and glutathione transferase zeta 1 (GSTZ1) inhibitor further links it to metabolic regulation pathways.

Physical State and Appearance Characteristics

Diisopropylammonium dichloroacetate exists as a crystalline powder at room temperature [1] [2] [3] [4]. The compound presents as a white to almost white solid with a characteristic crystalline structure [1] [2] [5] [6]. The material exhibits a slightly bitter taste and maintains its solid form under normal storage conditions [1] [4].

The compound's physical appearance is consistently described across multiple sources as a white crystalline powder, distinguishing it from other pharmaceutical compounds that may present as amorphous solids or different crystal forms [3] [4] [6]. This crystalline nature contributes to the compound's stability and handling characteristics, making it suitable for pharmaceutical formulations and research applications.

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [1] [2] [7] |

| Crystal Form | Crystalline Powder | [1] [2] [3] [4] |

| Color | White to almost white | [1] [2] [5] [6] |

| Taste | Slightly bitter | [1] [4] |

| Appearance | Well-defined crystalline structure | [3] [4] [6] |

Melting Point (119-121°C) and Thermal Behavior

The melting point of diisopropylammonium dichloroacetate is consistently reported as 119-121°C [1] [2] [7] [4], representing a narrow temperature range that indicates high purity and crystalline uniformity. This thermal property is crucial for quality control and pharmaceutical manufacturing processes.

The compound demonstrates thermal stability under normal conditions but undergoes thermal decomposition at elevated temperatures approaching 295°C [8] [9]. During thermal decomposition, the compound releases nitrogen oxides, carbon monoxide, and hydrogen chloride [10] [11], which are typical decomposition products for organonitrogen and organochlorine compounds.

The thermal behavior includes several important parameters:

| Thermal Parameter | Value | Reference |

|---|---|---|

| Melting Point | 119-121°C | [1] [2] [7] [4] |

| Decomposition Temperature | ~295°C | [8] [9] |

| Thermal Stability | Stable under normal conditions | [12] [11] |

| Heat of Vaporization | 63.7 kJ/mol | [7] |

| Heat of Combustion | -2362 kJ/mol | [7] |

| Vapor Pressure | 2E-5 mmHg at 25°C | [7] |

The compound's thermal stability makes it suitable for storage at room temperature, while its defined melting point serves as an important identity and purity parameter in analytical chemistry applications [12] [11].

Solubility Profile in Various Solvents

Diisopropylammonium dichloroacetate exhibits a distinctive solubility profile that reflects its ionic nature and structural characteristics. The compound demonstrates very high solubility in water [1] [7] [13], which is attributed to its ionic structure consisting of the diisopropylammonium cation and dichloroacetate anion.

The solubility characteristics in various solvents are as follows:

| Solvent | Solubility | Comments | Reference |

|---|---|---|---|

| Water | Very soluble | Readily dissolves due to ionic nature | [1] [7] [13] |

| Ethanol | Soluble | Good solubility in polar protic solvents | [1] [13] [4] |

| Chloroform | Soluble | Soluble in chlorinated solvents | [1] [13] [4] |

| Diethyl Ether | Slightly soluble | Limited solubility in non-polar solvents | [1] [13] [4] |

| DMSO | Slightly soluble | Moderate solubility in aprotic solvents | [1] [2] [3] |

| Methanol | Slightly soluble | Moderate solubility in alcohols | [1] [2] [3] |

The high water solubility is particularly significant for pharmaceutical applications, as it facilitates formulation development and bioavailability. The moderate solubility in organic solvents like ethanol and chloroform provides flexibility for analytical procedures and extraction processes [1] [13] [4].

Hygroscopic Properties

Diisopropylammonium dichloroacetate exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [1] [14] [15]. This characteristic is significant for storage and handling procedures, as the compound can absorb water vapor and potentially affect its stability and purity over time.

The hygroscopic nature necessitates specific storage conditions:

- Storage in sealed containers to prevent moisture absorption [1] [2] [12]

- Dry storage environment to maintain compound integrity [12]

- Temperature control at room temperature or below [1] [2] [12]

- Protection from humidity during handling and processing [15]

The hygroscopicity is related to the compound's ionic structure, which creates favorable interactions with water molecules through hydrogen bonding and electrostatic attractions [14] [15]. This property must be considered in pharmaceutical formulation development and analytical testing procedures.

Stability Parameters

Diisopropylammonium dichloroacetate demonstrates excellent stability under normal storage conditions [12] [11]. The compound remains stable when stored in sealed containers at room temperature in a dry environment, making it suitable for long-term storage and pharmaceutical applications.

Key stability parameters include:

| Stability Parameter | Description | Reference |

|---|---|---|

| Chemical Stability | Stable under recommended conditions | [12] [11] |

| Storage Temperature | Room temperature (cool, dry place) | [1] [2] [12] |

| Container Requirements | Sealed, dry containers | [1] [2] [12] |

| Incompatible Materials | Strong oxidizing agents | [10] [12] |

| Decomposition Products | Nitrogen oxides, CO, HCl at high temperatures | [10] [11] |

The compound's stability profile indicates it does not undergo significant degradation under normal environmental conditions, but care must be taken to avoid exposure to strong oxidizing agents which could lead to unwanted chemical reactions [10] [12].

pH Dependency in Aqueous Solutions

The pH behavior of diisopropylammonium dichloroacetate in aqueous solutions reflects its nature as a salt of a weak acid and a strong base [16] [17]. When dissolved in water, the compound creates a basic solution with a pH greater than 7 [16] [17].

The pH dependency characteristics include:

- Basic aqueous solutions due to the strong basicity of the diisopropylammonium cation [16] [17]

- High pKa values reflecting the strong basic nature of the diisopropylamine component [16] [18]

- pH-dependent solubility in buffer systems [17]

- Buffering capacity in physiological pH ranges [17]

The compound's pH behavior is significant for pharmaceutical formulation, as it can affect drug stability, absorption, and bioavailability. The basic nature of the compound may require pH adjustment in certain formulations to optimize therapeutic efficacy and minimize side effects [16] [17].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant